molecular formula C9H12ClNO B3040509 ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride CAS No. 2108611-48-7

((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride

Cat. No.: B3040509
CAS No.: 2108611-48-7
M. Wt: 185.65
InChI Key: VZDYQXWFJDGXHL-UHFFFAOYSA-N
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Description

((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride: is a unique compound characterized by its cubane structure, which is a highly strained, cubic hydrocarbon framework. The presence of an amino group and a methanol moiety makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride typically involves the following steps:

    Formation of the Cubane Core: The cubane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Functionalization: Introduction of the amino group and methanol moiety is achieved through selective functionalization reactions. For instance, the amino group can be introduced via amination reactions, while the methanol group can be added through hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and functionalization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can undergo reduction to form primary amines.

    Substitution: Both the amino and methanol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The unique structure of ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride makes it a potential catalyst in organic reactions.

    Material Science: Its cubane core can be used in the design of novel materials with unique properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Medicine:

    Therapeutics: Potential use in the development of new therapeutic agents for various diseases.

    Diagnostics: Can be used in diagnostic assays due to its specific binding properties.

Industry:

    Polymer Synthesis: Used in the synthesis of polymers with unique mechanical properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This modulation can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

    Cubane Derivatives: Other cubane-based compounds with different functional groups.

    Aminocubanes: Compounds with similar amino group substitutions.

    Methanol Derivatives: Compounds with methanol moieties attached to different hydrocarbon frameworks.

Uniqueness:

    Structural Strain: The high strain in the cubane core makes ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride unique compared to other less strained hydrocarbons.

    Functional Diversity:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-aminocuban-1-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11;/h2-7,11H,1,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDYQXWFJDGXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C2C3C45N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride
Reactant of Route 2
((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride
Reactant of Route 3
((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride
Reactant of Route 4
((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride
Reactant of Route 5
((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride
Reactant of Route 6
((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride

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